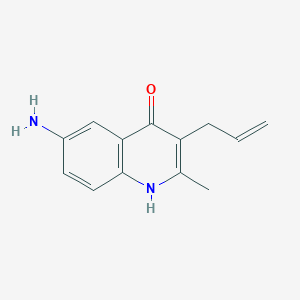![molecular formula C10H14ClN3O B2751299 2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide CAS No. 2411286-45-6](/img/structure/B2751299.png)
2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has a molecular weight of 244.74 g/mol.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide involves the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and peroxisome proliferator-activated receptor gamma (PPARγ). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, and an increase in insulin sensitivity.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and insecticidal properties. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide in lab experiments include its potent inhibitory activity against certain enzymes, its ability to modulate various signaling pathways, and its potential use in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide. These include further studies on its potential applications in the treatment of cancer, inflammation, and diabetes, as well as its potential use as an insecticide and herbicide. Additionally, further studies are needed to determine the safety and efficacy of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide involves the reaction of 1-cyclopropyl-4-pyrazolecarboxylic acid with thionyl chloride to form 1-cyclopropyl-4-pyrazolecarbonyl chloride. This intermediate is then reacted with N-(2-chloroethyl)acetamide in the presence of a base to obtain the final product, 2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide.
Applications De Recherche Scientifique
2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes and has shown promising results in the treatment of various diseases, including cancer, inflammation, and diabetes. It has also been studied for its potential use as an insecticide and herbicide.
Propriétés
IUPAC Name |
2-chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(13-10(15)4-11)8-5-12-14(6-8)9-2-3-9/h5-7,9H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKBLLXLRXCVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2CC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2751218.png)
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2751219.png)
![1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2751220.png)

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2751222.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2751231.png)



![Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate](/img/structure/B2751235.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2751238.png)
